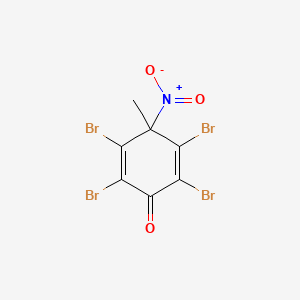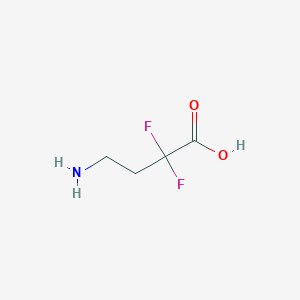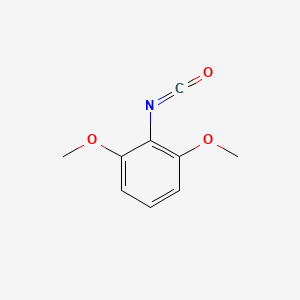
2-Isocyanato-1,3-dimethoxybenzene
Übersicht
Beschreibung
2-Isocyanato-1,3-dimethoxybenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds which can provide insight into the chemical behavior and properties that 2-isocyanato-1,3-dimethoxybenzene might exhibit. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor in Diels-Alder reactions, suggesting that dimethoxybenzene derivatives can participate in complex chemical reactions to form polycyclic compounds . Similarly, 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide is another related compound that undergoes transformation into a dicyano diarylethane through a free-radical process . These studies imply that methoxy groups on a benzene ring can influence reactivity and stability of the compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of dimethoxybenzene derivatives as precursors or intermediates. In the first paper, 1,4-difluoro-2,5-dimethoxybenzene is utilized in a benzyne-furan Diels-Alder reaction to produce oxabenzonorbornadienes, which are further transformed into naphthol derivatives and anthracenols . The second paper describes the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide through a free-radical process, indicating a method that could potentially be adapted for the synthesis of 2-isocyanato-1,3-dimethoxybenzene .
Molecular Structure Analysis
While the molecular structure of 2-isocyanato-1,3-dimethoxybenzene is not directly analyzed in the papers, the structures of related compounds suggest that the presence of methoxy groups and other substituents on the benzene ring can significantly affect the electronic distribution and steric hindrance, which in turn influences the reactivity of the compound. For example, the presence of fluorine atoms in 1,4-difluoro-2,5-dimethoxybenzene likely affects its reactivity in the Diels-Alder reaction .
Chemical Reactions Analysis
The chemical reactions described in the papers involve complex transformations of dimethoxybenzene derivatives. The first paper details a two-step Diels-Alder reaction sequence leading to highly substituted anthracenols . The second paper discusses a free-radical process that yields a dicyano diarylethane, demonstrating the potential for radical-mediated reactions in these types of compounds . These reactions highlight the versatility of dimethoxybenzene derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-isocyanato-1,3-dimethoxybenzene can be inferred from the properties of related compounds discussed in the papers. The presence of electron-donating methoxy groups would likely influence the electron density of the benzene ring, affecting its reactivity and physical properties such as solubility and boiling point. The papers do not provide specific physical property data, but the chemical reactions described suggest that these compounds are stable under certain conditions and reactive under others, such as in the presence of acid or radical initiators .
Wissenschaftliche Forschungsanwendungen
Energy Storage and Conversion Dimethoxybenzene derivatives are explored as catholyte materials for non-aqueous redox flow batteries. These materials, including variants of dimethoxybenzene, show high open-circuit potentials and electrochemical reversibility. Innovations like 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA) demonstrate increased solubility and chemical stability in charged states, crucial for enhancing battery performance (Jingjing Zhang et al., 2017).
Chemical Synthesis and Drug Development Dimethoxybenzene derivatives are foundational in synthesizing medical intermediate molecules, such as 2,5-Dimethoxy-4-ethylthio-benzeneethanamine, used in psychotic and schizophrenic psychosis treatment. The synthesis pathway involves sulfonyl chloration, reduction, etherization, and Vilsmeier reaction, emphasizing the utility of dimethoxybenzene derivatives in complex chemical syntheses (Z. Zhimin, 2003).
Materials Science In materials science, dimethoxybenzene derivatives, including those structurally related to 2-Isocyanato-1,3-dimethoxybenzene, are used in the synthesis of novel materials. For instance, the creation of hybrid [n]arenes via direct condensation of alkoxybenzenes showcases the development of materials with potential applications in catalysis, molecular recognition, and organic electronics (T. Boiński et al., 2015).
Environmental Science Ozonolysis of lignin models, including dimethoxybenzene derivatives, contributes to understanding the degradation processes of organic pollutants. These studies help in developing methods for environmental remediation and the sustainable processing of lignin into valuable chemical products (E. Mvula et al., 2009).
Eigenschaften
IUPAC Name |
2-isocyanato-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-7-4-3-5-8(13-2)9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMPHPHMBXRRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371197 | |
| Record name | 2-isocyanato-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanato-1,3-dimethoxybenzene | |
CAS RN |
50528-53-5 | |
| Record name | 2-isocyanato-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

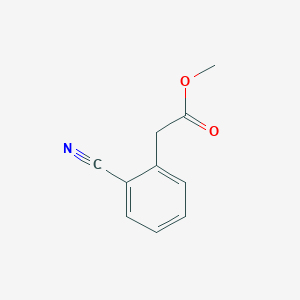
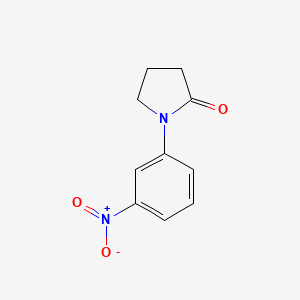

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

